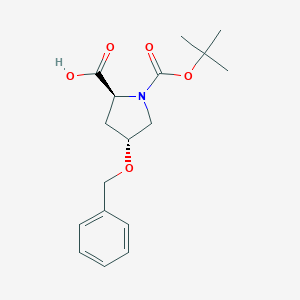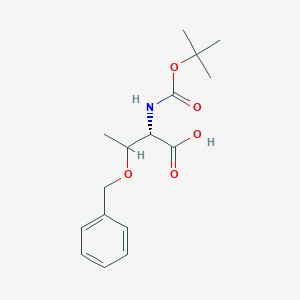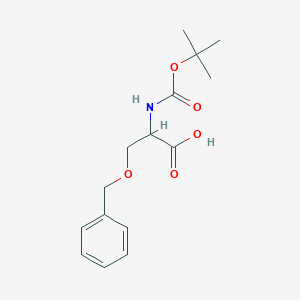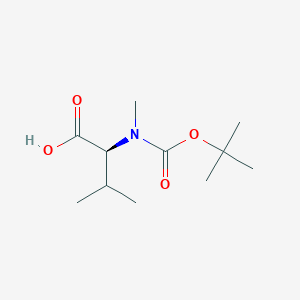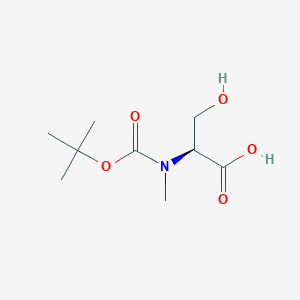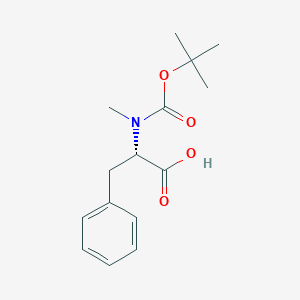
Boc-3,5-diiodo-L-tyrosine
Descripción general
Descripción
Boc-3,5-diiodo-L-tyrosine is a compound that plays a pivotal role in the synthesis and regulation of thyroid hormones. Its applications extend to studying diverse thyroid disorders, including hyperthyroidism and goiter .
Synthesis Analysis
The synthesis of Boc-3,5-diiodo-L-tyrosine involves a Chan-Lam coupling reaction using triisopropyl silyl ether protected boronic acid and Boc-protected 3,5-diiodo-L-tyrosine methyl ester . Another method involves the use of Di-tert-butyl dicarbonate and 3,5-Diiodo-L-tyrosine dihydrate .Molecular Structure Analysis
The molecular formula of Boc-3,5-diiodo-L-tyrosine is C14H17I2NO5 . The structure of this compound can be found in various databases such as PubChem .Chemical Reactions Analysis
Boc-3,5-diiodo-L-tyrosine is used in the synthesis of peptides and peptide fragments . It is also used in the synthesis of Boc-3,5-diiodo-L-tyrosine hydroxysuccinimide ester .Physical And Chemical Properties Analysis
Boc-3,5-diiodo-L-tyrosine is a white to off-white solid with a melting point of 168 - 171 °C . Its molecular weight is 533.33 .Aplicaciones Científicas De Investigación
Peptide Synthesis
Boc-3,5-diiodo-L-tyrosine is used in the synthesis of peptides and peptide fragments. It’s particularly used in creating analogs of α-factor, the Saccharomyces cerevisiae tridecapeptide mating pheromone. This application is crucial for studying yeast mating and can lead to insights into peptide interactions and functions .
Thyroid Hormone Research
This compound serves as an intermediate in the biosynthesis and metabolism pathways of thyroid hormones. It’s used as a substrate for assays of halogenated tyrosine and thyroid hormone aminotransferase, which are essential for understanding thyroid hormone functions and disorders .
Nanoparticle Coating
3,5-Diiodo-L-tyrosine-coated gadolinium oxide nanoparticles have been synthesized for use in magnetic resonance imaging (MRI). The coating improves the nanoparticles’ stability and biocompatibility, making them suitable for medical imaging applications .
Iodination Methodology
The compound has been used to develop methods for iodination of amino acids, such as the solvent-free grinding method that yields high-purity diiodinated tyrosine. This is important for synthesizing iodinated derivatives used in various biochemical studies .
Fluorescent Amino Acid Synthesis
It acts as a reactant in the synthesis of fluorescent unnatural amino acids with stilbene or vinylene backbones. These fluorescent amino acids are valuable tools in biochemistry for studying protein structure and dynamics .
Thyroid Hormone Synthesis Regulation
As a pivotal compound in thyroid hormone synthesis, it plays a significant role in the regulation of these hormones. Understanding its role can lead to better treatments for thyroid-related conditions .
Safety and Hazards
Mecanismo De Acción
Target of Action
Boc-3,5-diiodo-L-tyrosine primarily targets the cAMP-dependent protein kinase inhibitor alpha , cAMP-dependent protein kinase catalytic subunit alpha , and Iodotyrosine dehalogenase 1 . These targets play a crucial role in the biosynthesis of thyroid hormones .
Mode of Action
In the biosynthesis of thyroid hormones, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones (THYROXINE and TRIIODOTHYRONINE) . This interaction results in the production of thyroid hormones, which are essential for the regulation of metabolism and growth .
Biochemical Pathways
The primary biochemical pathway affected by Boc-3,5-diiodo-L-tyrosine is the Thyroid Hormone Synthesis pathway . This pathway is responsible for the production of thyroid hormones, which have wide-ranging effects on the body’s metabolism, growth, and development .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The action of Boc-3,5-diiodo-L-tyrosine results in the production of thyroid hormones, which have profound effects at the molecular and cellular levels . These hormones regulate numerous physiological processes, including metabolism, growth, and development .
Action Environment
The action, efficacy, and stability of Boc-3,5-diiodo-L-tyrosine can be influenced by various environmental factors .
Propiedades
IUPAC Name |
(2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUIJSMDTYBOLW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17I2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388347 | |
| Record name | Boc-3,5-diiodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3,5-diiodo-L-tyrosine | |
CAS RN |
62129-53-7 | |
| Record name | Boc-3,5-diiodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-Tyr(3,5-I2)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was Boc-3,5-diiodo-L-tyrosine chosen as a ligand for studying aspartic proteinases?
A1: The research paper focuses on developing affinity carriers for studying the binding properties of aspartic proteinases like pepsins and pepsinogens. Aromatic amino acids and their derivatives are known to interact with these enzymes. Boc-3,5-diiodo-L-tyrosine, a derivative of the aromatic amino acid tyrosine, was selected as a potential ligand due to its structural similarity to the natural substrates of aspartic proteinases. The researchers hypothesized that the presence of iodine atoms and the Boc protecting group could enhance the binding affinity and selectivity of the ligand. []
Q2: How was Boc-3,5-diiodo-L-tyrosine coupled to the Sepharose matrix?
A2: Boc-3,5-diiodo-L-tyrosine, having a blocked amino group, couldn't be directly coupled to the divinyl sulfone (DVS) activated Sepharose. The researchers employed a two-step approach: []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





